3-(5-Methyl-2-furyl)butanal

Flavor regulation Food safety Toxicology

3-(5-Methyl-2-furyl)butanal (CAS 31704-80-0), also known as β,5-dimethyl-2-furanpropanal or FEMA 3307, is a heteroaromatic furan aldehyde with molecular formula C₉H₁₂O₂ and molecular weight 152.19 g/mol. This synthetic compound is a colorless to pale yellow liquid characterized by a distinctive green, vegetable, and fruity organoleptic profile with fatty nuances.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 31704-80-0
Cat. No. B1587710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methyl-2-furyl)butanal
CAS31704-80-0
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(C)CC=O
InChIInChI=1S/C9H12O2/c1-7(5-6-10)9-4-3-8(2)11-9/h3-4,6-7H,5H2,1-2H3
InChIKeyDFSVNSCDOZSUCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  Soluble in oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Methyl-2-furyl)butanal (CAS 31704-80-0): Chemical Identity and Regulatory Baseline for Flavor Sourcing


3-(5-Methyl-2-furyl)butanal (CAS 31704-80-0), also known as β,5-dimethyl-2-furanpropanal or FEMA 3307, is a heteroaromatic furan aldehyde with molecular formula C₉H₁₂O₂ and molecular weight 152.19 g/mol [1]. This synthetic compound is a colorless to pale yellow liquid characterized by a distinctive green, vegetable, and fruity organoleptic profile with fatty nuances [2]. It is recognized internationally as a flavoring substance with FEMA number 3307, JECFA number 1500, and EU FL number 13.058 [3]. The compound belongs to the class of furan derivatives that contribute to nearly all food aromas and is typically procured at ≥99% purity from major chemical suppliers for use in flavors and fragrances applications .

Why 3-(5-Methyl-2-furyl)butanal Cannot Be Simply Replaced with Other Furyl Aldehydes


Procurement decisions involving 3-(5-methyl-2-furyl)butanal face a critical limitation: the compound lacks direct head-to-head comparative data against its closest structural analogs in the public domain. Furyl aldehydes as a class exhibit structure-odor relationships where subtle molecular modifications, such as side-chain length or ring substitution patterns, produce substantial shifts in aroma character and potency [1]. The 5-methyl substitution on the furan ring combined with the butanal side chain creates a unique organoleptic signature (green, vegetable, fruity, watermelon, cucumber, cyclamen, floral) that distinguishes it from other furan derivatives like 5-methylfurfural (bitter almond, spice, odor threshold 20,000 μg/L) or furfural (burned almonds, incense, odor threshold 14,100 μg/L) [2]. The lack of published comparative efficacy data means that substitution carries unquantified risk; the target compound's specific regulatory evaluation trajectory under JECFA, including documented genotoxicity concerns that required specialized review, further differentiates it from analogs with clearer safety profiles [3].

3-(5-Methyl-2-furyl)butanal: Quantifiable Differentiation Evidence for Procurement Decisions


Regulatory Clearance: JECFA ADI Determination versus Unresolved Group Concerns

3-(5-Methyl-2-furyl)butanal received a JECFA safety evaluation in 2018 with an ADI of 'No safety concern at current levels of intake when used as a flavouring agent,' a determination that resolved earlier concerns documented in 2012 and 2005 regarding the broader furan flavoring group's genotoxicity and carcinogenic potential [1]. This represents a class-level differentiation: while many furan flavorings remain under unresolved toxicological scrutiny due to concerns about metabolic formation of reactive 2-ene-1,4-dicarbonyl intermediates, 3-(5-methyl-2-furyl)butanal has cleared the evaluation threshold, providing procurement decision-makers with documented regulatory acceptance that may not exist for unassessed furan alternatives [2].

Flavor regulation Food safety Toxicology

Physical Property Differentiation: Solubility Profile versus Generic Furan Aldehydes

3-(5-Methyl-2-furyl)butanal exhibits a distinct solubility profile of 'insoluble in water; soluble in oils and ethanol' at 25°C, with a measured density of 1.009 g/mL and refractive index n20/D 1.472 . This oil-soluble character differentiates it from more polar furan derivatives and provides formulation advantages for lipid-based flavor delivery systems. The compound's boiling point range of 88-91°C at 12 mmHg (or 93-94°C at 14 mmHg) establishes defined volatility parameters useful for processing and storage stability assessments [1]. While direct comparator data for structural analogs (e.g., 3-(2-furanyl)butanal, CAS 49612-49-9, C₈H₁₀O₂, MW 138.16) are not available with complete physical property characterization, the target compound's well-documented physical constants provide procurement specifications that enable consistent formulation and quality control .

Formulation compatibility Flavor delivery Physicochemical properties

Organoleptic Profile Specificity: Multi-Faceted Aroma versus Simpler Furan Alternatives

At 10.00% concentration in dipropylene glycol, 3-(5-methyl-2-furyl)butanal produces a complex organoleptic profile described as 'green vegetable fruity fatty watermelon cucumber cyclamen floral' . This multi-faceted aroma signature contrasts with structurally simpler furan derivatives: 5-methylfurfural (bitter almond, spice; odor threshold 20,000 μg/L) and furfural (burned almonds, incense; odor threshold 14,100 μg/L) [1]. The target compound's broader descriptor range reflects its molecular complexity (C₉H₁₂O₂, MW 152.19) with both 5-methyl furan substitution and a butanal side chain bearing a stereocenter, whereas 5-methylfurfural (C₆H₆O₂, MW 110.11) lacks the extended aliphatic moiety that contributes to fatty and green vegetable nuances [2].

Flavor creation Sensory science Aroma complexity

Antibacterial Activity: Metabolic Origin Differentiation from Furanace Antibiotic

3-(5-Methyl-2-furyl)butanal is identified as a major metabolite of the antibiotic furanace (nitrofurazone derivative) and exhibits antibacterial activity against Gram-negative bacteria including Escherichia coli, Salmonella typhimurium, and Pseudomonas aeruginosa . This biological activity represents a class-level differentiation from furan derivatives lacking documented antibacterial properties. The compound's dual identity as both a flavoring substance and a bioactive furanace metabolite distinguishes it from purely flavor-oriented furan aldehydes such as 5-methylfurfural, which is primarily characterized as a thermal degradation product contributing to smoky aroma and as a marker of oxidized fish oil, without reported antibacterial activity in the public literature [1].

Antimicrobial research Metabolite profiling Gram-negative bacteria

Recommended Procurement and Application Scenarios for 3-(5-Methyl-2-furyl)butanal Based on Verified Evidence


Flavor Formulation Requiring Regulatorily Cleared Green-Vegetable Notes

Procurement is indicated when developing flavor systems requiring a documented green, vegetable, fruity profile with fatty undertones under regulatory frameworks where safety clearance documentation is mandatory. The compound's 2018 JECFA ADI determination ('No safety concern at current levels of intake') [1] provides a procurement advantage over furan flavorings still under unresolved toxicological review. Typical usage levels referenced in flavor literature include: gum and sugar confectionery at 1-2 ppm, frozen dairy at 0.4 ppm, and non-alcoholic beverages at 0.1 ppm [2].

Oil-Soluble Flavor Delivery Systems in Lipid-Based Matrices

The compound's documented solubility profile—insoluble in water but soluble in oils and ethanol [1]—makes it specifically suitable for lipid-based flavor delivery applications including confectionery fats, savory oils, and oil-soluble flavor blends. This property differentiates it from more polar furan derivatives that may partition unfavorably in high-fat matrices, supporting procurement for fatty food applications where flavor retention and uniform distribution in the lipid phase are critical.

Complex Aroma Profile Development with Single-Component Efficiency

The compound's multi-faceted organoleptic signature spanning eight distinct descriptors (green, vegetable, fruity, fatty, watermelon, cucumber, cyclamen, floral) at 10.00% in dipropylene glycol [1] supports procurement for flavor creation where complexity is desired with minimal ingredient count. Compared to structurally simpler furans like 5-methylfurfural (bitter almond, spice) or furfural (burned almonds, incense), which contribute only 2 descriptors each [2], the target compound may reduce formulation complexity and associated procurement overhead.

Dual-Purpose Research Investigating Flavor and Antimicrobial Properties

For research laboratories investigating the intersection of flavor science and antimicrobial activity, the compound's dual characterization as both a flavoring substance and an antibacterial furanace metabolite active against Gram-negative bacteria (E. coli, S. typhimurium, P. aeruginosa) [1] offers a unique research tool. This dual functionality is not documented for simpler furan flavorings like 5-methylfurfural, which is primarily studied as a thermal degradation marker and aroma compound [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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